molecular formula C19H13N3O2 B14626576 (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine CAS No. 57555-35-8

(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine

Katalognummer: B14626576
CAS-Nummer: 57555-35-8
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: NSMIYLDBFAVLGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a carbazole moiety, which is a tricyclic aromatic system, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 9H-carbazole-3-carbaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The carbazole moiety may play a role in binding to specific sites, while the nitrophenyl group may contribute to the compound’s reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-N-(9H-Carbazol-3-yl)-1-(4-nitrophenyl)methanimine: Similar structure with the nitro group in the para position.

    (E)-N-(9H-Carbazol-3-yl)-1-(2-nitrophenyl)methanimine: Similar structure with the nitro group in the ortho position.

    (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine: Similar structure with a chloro group instead of a nitro group.

Uniqueness

(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

57555-35-8

Molekularformel

C19H13N3O2

Molekulargewicht

315.3 g/mol

IUPAC-Name

N-(9H-carbazol-3-yl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C19H13N3O2/c23-22(24)15-5-3-4-13(10-15)12-20-14-8-9-19-17(11-14)16-6-1-2-7-18(16)21-19/h1-12,21H

InChI-Schlüssel

NSMIYLDBFAVLGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.